molecular formula C19H18N2O3 B3015128 3-(3,5-dimethoxybenzyl)-6-phenylpyrimidin-4(3H)-one CAS No. 1210280-81-1

3-(3,5-dimethoxybenzyl)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B3015128
CAS No.: 1210280-81-1
M. Wt: 322.364
InChI Key: NHPNPGRWUFENKK-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxybenzyl)-6-phenylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a dimethoxybenzyl group and a phenyl group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethoxybenzyl)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethoxybenzylamine with a suitable pyrimidinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and requires specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxybenzyl)-6-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-Dimethoxybenzyl)-6-phenylpyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethoxybenzyl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzyl alcohol: Shares the dimethoxybenzyl group but lacks the pyrimidinone core.

    6-Phenylpyrimidin-4(3H)-one: Contains the pyrimidinone core but lacks the dimethoxybenzyl group.

Uniqueness

3-(3,5-Dimethoxybenzyl)-6-phenylpyrimidin-4(3H)-one is unique due to the combination of the dimethoxybenzyl group and the phenyl group attached to the pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(3,5-dimethoxyphenyl)methyl]-6-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-16-8-14(9-17(10-16)24-2)12-21-13-20-18(11-19(21)22)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPNPGRWUFENKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2C=NC(=CC2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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